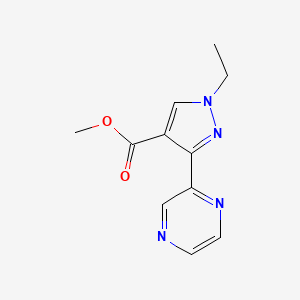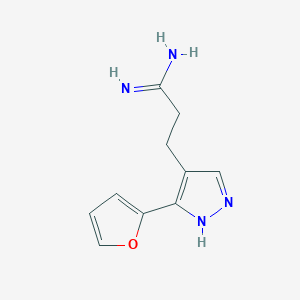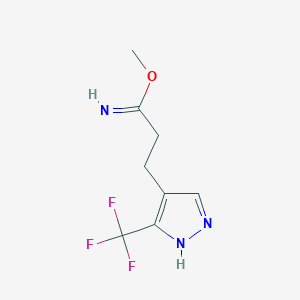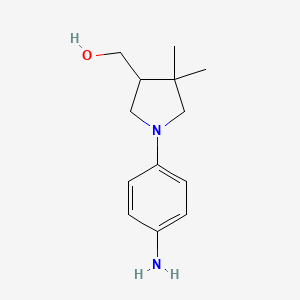
(1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Descripción general
Descripción
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It’s worth noting that the compound is used in scientific research, suggesting that it may be involved in various chemical reactions depending on the specific research context.Aplicaciones Científicas De Investigación
Chiral Auxiliary in Asymmetric Synthesis
One study explores the use of chiral auxiliaries for the asymmetric synthesis of α-hydroxy esters, indicating the importance of such compounds in facilitating selective chemical reactions (Jung, Ho, & Kim, 2000). This research demonstrates how specific structural motifs can influence the outcome of chemical syntheses, potentially implicating compounds like "(1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol" in similar roles.
Nonlinear Optical Materials
Research into thienyl-substituted pyridinium salts for second-order nonlinear optics (NLO) reveals the significance of structurally similar compounds in developing materials with enhanced optical properties (Li et al., 2012). Such studies suggest potential applications in photonics and telecommunications, where control over optical nonlinearity is crucial.
Catalysis
Compounds with bidentate N,O-type ligands have been synthesized and applied in catalytic processes, such as the oligomerization of ethylene (Kermagoret & Braunstein, 2008). The structural features of such ligands, resembling "(1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol", underline the importance of molecular design in enhancing catalytic efficiency and selectivity.
Mecanismo De Acción
The mechanism of action for this compound is not specified in the search results. Given its use in scientific research, the mechanism of action would likely depend on the specific context of its use.
Safety and Hazards
Propiedades
IUPAC Name |
[1-(4-aminophenyl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2)9-15(7-10(13)8-16)12-5-3-11(14)4-6-12/h3-6,10,16H,7-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXUPSAYTKZSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



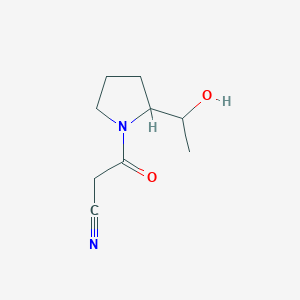
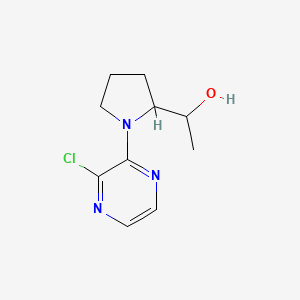
![4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1490947.png)


![5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1490950.png)
![3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1490953.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)
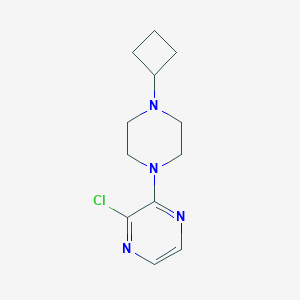
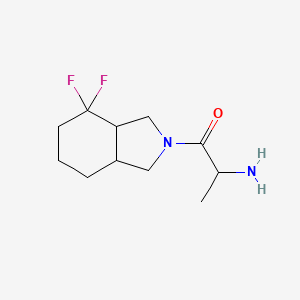
![(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490959.png)
